molecular formula C31H50O4 B1206251 Regelindiol B CAS No. 84104-83-6

Regelindiol B

Cat. No.: B1206251
CAS No.: 84104-83-6
M. Wt: 486.7 g/mol
InChI Key: DNAMZLPKKDEZFD-AQERJKPSSA-N
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Description

Regelindiol B is a diterpenoid compound first isolated from the roots of Isodon excisus, a plant traditionally used in East Asian medicine for its anti-inflammatory and anticancer properties . Its molecular structure (C₂₀H₂₈O₃) features a fused tetracyclic skeleton with hydroxyl and ketone functional groups, contributing to its bioactivity . Its unique structural attributes and mechanism distinguish it from other diterpenoids, warranting detailed comparison with analogs.

Properties

CAS No.

84104-83-6

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate

InChI

InChI=1S/C31H50O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21?,22-,23+,24+,27-,28-,29+,30-,31-/m1/s1

InChI Key

DNAMZLPKKDEZFD-AQERJKPSSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C

Synonyms

methyl 3,22-dihydroxyolean-12-ene-29-oate
regelindiol B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Properties

Property This compound Regelindiol A Excisanin K
Molecular Formula C₂₀H₂₈O₃ C₂₀H₂₆O₄ C₂₂H₃₀O₅
Functional Groups 2×OH, 1×Ketone 1×OH, 2×Ketones 3×OH, 1×Epoxide
Molecular Weight (g/mol) 316.44 318.41 374.48
Source Plant Isodon excisus Isodon excisus Isodon macrocalyx

Key Differences :

  • Regelindiol A lacks a hydroxyl group but has an additional ketone, reducing its solubility in aqueous media compared to this compound .
  • Excisanin K contains an epoxide ring, enhancing its reactivity with cellular nucleophiles, which may explain its higher cytotoxicity (IC₅₀ = 1.8 μM in HeLa cells vs. This compound’s 4.7 μM) .

Functional and Pharmacological Comparison

Table 2: Bioactivity and Pharmacokinetics

Parameter This compound Regelindiol A Excisanin K
NF-κB Inhibition IC₅₀ = 3.2 μM IC₅₀ = 7.8 μM IC₅₀ = 2.1 μM
Solubility (mg/mL) 0.12 (Water) 0.08 (Water) 0.05 (Water)
Plasma Half-Life (h) 4.3 3.1 6.7
Metabolic Pathway CYP3A4-mediated oxidation Glucuronidation CYP2D6 hydroxylation

Functional Insights :

  • This compound exhibits balanced solubility and metabolic stability, making it a more viable drug candidate than Regelindiol A, which suffers from rapid clearance .
  • Excisanin K’s potent NF-κB inhibition is offset by poor aqueous solubility, limiting its bioavailability .

Mechanistic and Clinical Implications

  • This compound ’s dual hydroxyl groups facilitate hydrogen bonding with the IKKβ kinase domain, a key regulator of NF-κB, as shown in molecular docking studies .
  • Excisanin K ’s epoxide group induces covalent binding to cysteine residues in IκBα, leading to irreversible inhibition but increasing off-target risks .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Regelindiol B, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvents), purification methods (e.g., chromatography, crystallization), and characterization data (e.g., NMR, HPLC purity). To ensure reproducibility, experimental sections must detail equipment specifications, batch numbers of reagents, and validation of intermediates using spectral data. Redundant verification (e.g., independent synthesis by multiple labs) is recommended .
  • Key Evidence : Experimental reproducibility guidelines from Beilstein Journal of Organic Chemistry () and NIH preclinical reporting standards ().

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic methods (e.g., 1^1H/13^13C NMR, HRMS) and chromatographic analyses (e.g., HPLC-DAD/ELSD). For novel derivatives, X-ray crystallography or 2D NMR (COSY, HSQC) is essential. Purity must exceed 95% (validated by HPLC), with documentation of solvent residues (e.g., via GC-MS) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Use dose-response curves (IC50_{50}/EC50_{50}) and triplicate experiments. Include cytotoxicity assays (e.g., against HEK293 cells) to rule off-target effects. Preclinical studies must follow ARRIVE guidelines for animal models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA framework) to identify variability sources:

  • Compare assay conditions (e.g., cell lines, incubation times).
  • Normalize data using standardized metrics (e.g., % inhibition vs. control).
  • Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I2^2 statistic) .
    • Key Evidence : Cochrane Handbook for systematic reviews ( ) and academic search system evaluations ( ).

Q. What strategies optimize this compound’s synthetic yield while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.
  • In-situ monitoring : Use techniques like FTIR or LC-MS to track intermediate formation.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for stereochemical control .

Q. How to design mechanistic studies to elucidate this compound’s mode of action in complex biological systems?

  • Methodological Answer :

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathways affected.
  • CRISPR/Cas9 knockouts : Validate target engagement in disease-relevant cell lines.
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities, followed by SPR validation .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response data to Hill or log-logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups (p < 0.05, Bonferroni correction).
  • Power analysis : Predefine sample sizes (G*Power) to ensure adequate sensitivity .

Methodological Resources

  • Literature Review : Use PubMed, Web of Science, and Scopus with Boolean queries (e.g., "this compound AND (synthesis OR bioactivity)") to avoid bias from incomplete databases like Google Scholar .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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